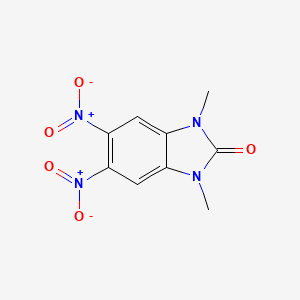
1,3-dimethyl-5,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-dimethyl-5,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one: is a heterocyclic compound with a molecular formula of C9H8N4O5 This compound is characterized by the presence of two nitro groups and two methyl groups attached to a benzimidazole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-5,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one typically involves the nitration of 1,3-dimethylbenzimidazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure controlled nitration and to avoid over-nitration. The reaction is usually conducted under an inert atmosphere to prevent any unwanted side reactions.
Nitration Reaction:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature and pressure control to ensure consistent product quality. The nitration reaction is carefully monitored to avoid any safety hazards associated with the handling of concentrated acids and the generation of nitro compounds.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-dimethyl-5,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: The compound can undergo oxidation reactions to form nitroso or nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Amines, thiols, alkoxides, appropriate solvents (e.g., ethanol, methanol).
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Major Products Formed
Reduction: 1,3-dimethyl-5,6-diamino-1,3-dihydro-2H-benzimidazol-2-one.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Oxidation: Nitroso or nitro derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1,3-dimethyl-5,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial and anticancer properties due to the presence of nitro groups, which can undergo bioreductive activation.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical structure and reactivity.
Wirkmechanismus
The mechanism of action of 1,3-dimethyl-5,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one involves the interaction of its nitro groups with biological molecules. The nitro groups can undergo bioreductive activation, leading to the formation of reactive intermediates that can interact with cellular components, such as DNA and proteins. This interaction can result in the inhibition of cellular processes, leading to antimicrobial or anticancer effects.
Molecular Targets and Pathways
DNA: The reactive intermediates formed from the nitro groups can cause DNA damage, leading to cell death.
Proteins: The compound can interact with enzymes and other proteins, inhibiting their function and disrupting cellular processes.
Vergleich Mit ähnlichen Verbindungen
1,3-dimethyl-5,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one can be compared with other similar compounds, such as:
1,3-dimethyl-5,6-diamino-1,3-dihydro-2H-benzimidazol-2-one: This compound has amino groups instead of nitro groups, resulting in different chemical reactivity and biological activity.
1,3-dimethyl-5-nitro-1,3-dihydro-2H-benzimidazol-2-one:
1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one: This compound lacks nitro groups, making it less reactive and with different applications compared to the dinitro derivative.
The uniqueness of this compound lies in the presence of two nitro groups, which impart distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
90324-08-6 |
|---|---|
Molekularformel |
C9H8N4O5 |
Molekulargewicht |
252.18 g/mol |
IUPAC-Name |
1,3-dimethyl-5,6-dinitrobenzimidazol-2-one |
InChI |
InChI=1S/C9H8N4O5/c1-10-5-3-7(12(15)16)8(13(17)18)4-6(5)11(2)9(10)14/h3-4H,1-2H3 |
InChI-Schlüssel |
UYJIIRQCHSTSRC-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC(=C(C=C2N(C1=O)C)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


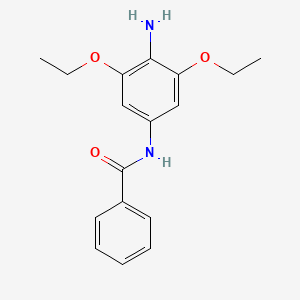
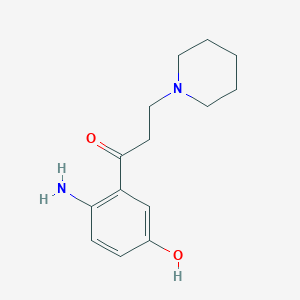
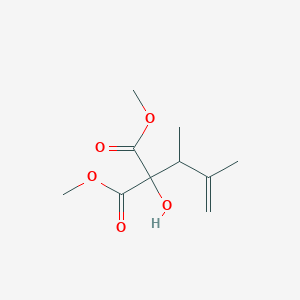
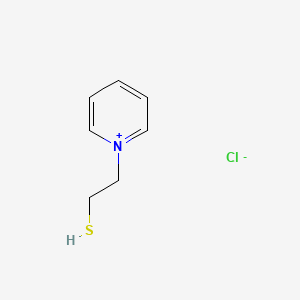
![Tris[2-(4-hydroxybenzoyl)phenyl] phosphite](/img/structure/B14375525.png)
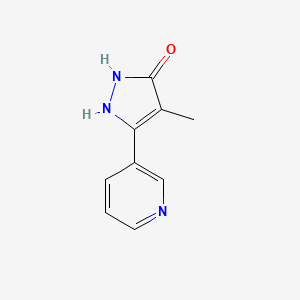
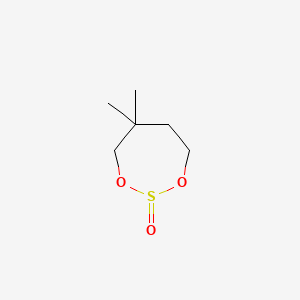
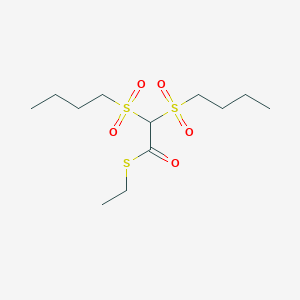
![2-(Propan-2-yl)-5,5-bis[(propan-2-yl)oxy]-1,3,2-dioxaborinane](/img/structure/B14375552.png)

![N-[2,6-Di(propan-2-yl)phenyl]-2,3-dimethylbutanamide](/img/structure/B14375558.png)

![2-Butylpyrazolo[5,1-a]isoquinoline](/img/structure/B14375562.png)

